molecular formula C18H19N3O2 B11123370 ethyl N-[7-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]carbamate

ethyl N-[7-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]carbamate

Cat. No.: B11123370
M. Wt: 309.4 g/mol
InChI Key: LPVJAOWKUWVJRU-UHFFFAOYSA-N
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Description

Ethyl N-[7-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]carbamate is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is part of the imidazo[1,2-a]pyridine family, which is recognized for its wide range of biological activities and potential therapeutic uses .

Preparation Methods

The synthesis of ethyl N-[7-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]carbamate typically involves multicomponent condensation reactions. One common method includes the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is favored due to its simplicity and effectiveness in producing high yields of the target compound. Industrial production methods often involve similar synthetic routes but are scaled up to accommodate larger quantities .

Chemical Reactions Analysis

Ethyl N-[7-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]carbamate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but often include derivatives with modified functional groups .

Mechanism of Action

Biological Activity

Ethyl N-[7-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]carbamate is a compound belonging to the imidazo[1,2-a]pyridine class, notable for its complex structure and diverse biological activities. This article delves into the compound's biological activity, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C18H20N4O2
  • Molecular Weight : 309.4 g/mol
  • Structure : The compound features an ethyl carbamate moiety connected to an imidazo[1,2-a]pyridine ring, which is further substituted with a methyl group and a para-methylphenyl group.

Biological Activities

This compound exhibits several notable biological activities:

  • Sedative Effects : The compound has been shown to modulate GABA receptors, contributing to its sedative properties. This mechanism is similar to other compounds in the class that exhibit hypnotic effects.
  • Antibacterial and Antifungal Activities : Research indicates that this compound interacts with various biological targets, demonstrating efficacy against certain bacterial strains and fungi. For instance, it has been evaluated against Staphylococcus aureus and Candida albicans, showing promising results in inhibiting their growth.
  • Potential Anticancer Activity : Preliminary studies suggest that derivatives of this compound may possess anticancer properties, potentially through mechanisms involving cell cycle regulation and apoptosis induction.

Interaction Studies

Recent studies have focused on the interaction of this compound with various molecular pathways:

  • GABA Receptor Modulation : The compound's interaction with GABA receptors suggests potential use in treating anxiety disorders or insomnia.
  • Antimicrobial Mechanisms : Investigations into its antibacterial properties reveal that the compound may disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.

Case Studies

A number of case studies have evaluated the efficacy of this compound in various biological assays:

StudyTarget OrganismActivity ObservedReference
Study 1Staphylococcus aureusModerate antibacterial activity (MIC = 250 μg/mL)
Study 2Candida albicansFungistatic effect (MFC = 250 μg/mL)
Study 3Human cancer cell linesInduced apoptosis in vitro

Properties

Molecular Formula

C18H19N3O2

Molecular Weight

309.4 g/mol

IUPAC Name

ethyl N-[7-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]carbamate

InChI

InChI=1S/C18H19N3O2/c1-4-23-18(22)20-17-16(14-7-5-12(2)6-8-14)19-15-11-13(3)9-10-21(15)17/h5-11H,4H2,1-3H3,(H,20,22)

InChI Key

LPVJAOWKUWVJRU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=C(N=C2N1C=CC(=C2)C)C3=CC=C(C=C3)C

Origin of Product

United States

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